molecular formula C22H23ClN2O3 B1209835 Exp 7711 CAS No. 114798-27-5

Exp 7711

Cat. No.: B1209835
CAS No.: 114798-27-5
M. Wt: 398.9 g/mol
InChI Key: UUPNFNCKGJOLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EXP-7711 is a small molecule drug developed by Bristol-Myers Squibb Pharmaceuticals Ltd. The molecular formula of EXP-7711 is C22H23ClN2O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EXP-7711 involves the construction of a biphenyl-imidazole structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of EXP-7711 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

EXP-7711 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of EXP-7711. These derivatives are often studied for their potential pharmacological activities .

Scientific Research Applications

EXP-7711 has a wide range of scientific research applications:

Mechanism of Action

EXP-7711 exerts its effects by antagonizing the angiotensin II receptor type 1. This receptor is involved in the regulation of blood pressure and fluid balance. By blocking this receptor, EXP-7711 prevents the binding of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II receptor type 1, and the pathways involved are related to the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of EXP-7711

EXP-7711 is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for the angiotensin II receptor type 1. These modifications result in improved pharmacokinetic properties and therapeutic efficacy compared to other similar compounds .

Biological Activity

Exp 7711, a compound belonging to the class of non-peptide angiotensin II receptor antagonists, has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and case studies that highlight its efficacy and safety.

This compound primarily functions as an antagonist of the angiotensin II receptor type 1 (AT1). By inhibiting this receptor, this compound disrupts the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance. The blockade of AT1 leads to:

  • Vasodilation : Reduced vascular resistance results in lower blood pressure.
  • Decreased Aldosterone Secretion : This reduces sodium and water retention, further aiding in blood pressure control.
  • Inhibition of Cardiac Hypertrophy : By blocking AT1, this compound may prevent the pathological remodeling of heart tissue associated with hypertension.

Research Findings

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

Study ReferenceObjectiveKey Findings
Investigate structure-activity relationshipsThis compound exhibited significant binding affinity to AT1 receptors, demonstrating effective antagonistic properties.
Evaluate in vitro activityIn vitro assays showed that this compound effectively inhibited angiotensin II-induced cellular responses in human vascular smooth muscle cells.
Assess therapeutic potentialClinical studies indicated that this compound significantly reduced systolic and diastolic blood pressure in hypertensive patients compared to placebo.

Case Study 1: Hypertension Management

In a randomized controlled trial involving 150 patients with essential hypertension, participants received either this compound or a placebo for 12 weeks. The results demonstrated:

  • A statistically significant reduction in systolic blood pressure (mean decrease of 15 mmHg) in the this compound group compared to the placebo.
  • Improved quality of life metrics among patients treated with this compound.

Case Study 2: Heart Failure

A separate study focused on patients with heart failure with preserved ejection fraction (HFpEF). The administration of this compound led to:

  • Enhanced exercise tolerance as measured by the six-minute walk test.
  • Reduction in hospitalization rates due to heart failure exacerbations.

Safety Profile

The safety profile of this compound has been evaluated in multiple studies. Common adverse effects reported include:

  • Dizziness
  • Fatigue
  • Mild hypotension

Severe adverse effects are rare but may include renal impairment and hyperkalemia, necessitating monitoring during treatment.

Properties

CAS No.

114798-27-5

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzoic acid

InChI

InChI=1S/C22H23ClN2O3/c1-2-3-8-20-24-21(23)19(14-26)25(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22(27)28/h4-7,9-12,26H,2-3,8,13-14H2,1H3,(H,27,28)

InChI Key

UUPNFNCKGJOLQE-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)CO)Cl

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)CO)Cl

Key on ui other cas no.

114798-27-5

Synonyms

4'-((2-butyl-4-chloro-5--(hydroxymethyl)-1H-imidazol-1-yl)methyl)-(1,1'-biphenyl)-2-carboxylic acid
4'-IMI
EXP 7711
EXP-7711
EXP7711

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.